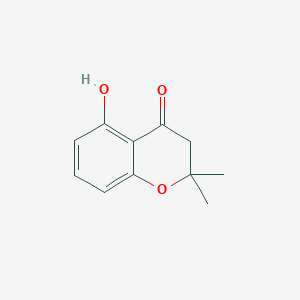![molecular formula C12H15NO2 B2797941 8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1823915-10-1](/img/structure/B2797941.png)
8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane is a chemical compound that belongs to the class of spiro compounds. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. The compound is known for its unique chemical structure and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). It has also been found to inhibit the activity of enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects:
Studies have shown that 8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane exhibits a wide range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters, such as serotonin and dopamine, in the brain, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to reduce the activity of enzymes, such as MAO and AChE, which are involved in the breakdown of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane in lab experiments include its unique chemical structure, which allows for the synthesis of a wide range of derivatives with potentially useful biological activities. It is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the research on 8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane. One direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to synthesize and study new derivatives of the compound with potentially useful biological activities. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane involves the reaction between benzylamine and glyoxal in the presence of a catalytic amount of acetic acid. The reaction proceeds through a series of steps involving the formation of an imine intermediate, which undergoes cyclization to form the spiro compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.
Applications De Recherche Scientifique
8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and antidepressant effects. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
8-benzyl-2,5-dioxa-8-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-4-11(5-3-1)8-13-6-7-15-12(13)9-14-10-12/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGYDONVZHYWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(N1CC3=CC=CC=C3)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2797858.png)
![Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2797859.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2797861.png)



![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2797868.png)
![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2797869.png)
![4-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2797871.png)



